Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)
説明
Cefixime EP Impurity A is a critical diastereomeric mixture identified during the synthesis or degradation of cefixime, a third-generation cephalosporin antibiotic. Its technical grade designation indicates its use in analytical and research settings for quality control. Key properties include:
- CAS Numbers: 1335475-08-5 (discontinued) and 108691-83-4 (7-epimer form) .
- Molecular Formula: C16H13N5O7S2 (base structure), with variations depending on the salt form (e.g., disodium salt: C16H15N5O8S2·2Na) .
- Role: Formed during manufacturing or storage, it serves as a marker for process optimization and stability testing .
Diastereomerism arises from chiral centers in the cefixime structure, particularly at the 7-position of the cephem nucleus. Separation of these isomers is critical for ensuring drug efficacy and safety .
特性
CAS番号 |
1614255-90-1 |
|---|---|
分子式 |
C16H17N5O8S2 |
分子量 |
471.459 |
IUPAC名 |
2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |
InChI |
InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10-/t5?,11?,13-/m1/s1 |
InChIキー |
AASJUVXHJFSORA-FNOWFJSISA-N |
SMILES |
CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |
同義語 |
2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic Acid |
製品の起源 |
United States |
準備方法
Hydrolysis of Cefdinir β-Lactam Ring
The synthesis begins with the alkaline hydrolysis of cefdinir’s β-lactam ring to yield Intermediate 1: (2R)-2-((((Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido)(carboxy)methyl)-5-vinyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid. This step employs lithium hydroxide or sodium hydroxide in a methanol-water mixture at −15°C to −10°C for 1–1.5 hours, achieving >95% purity after crystallization.
Key Conditions:
Acid-Mediated Cyclization to Intermediate 2
Intermediate 1 undergoes acid treatment (4M HCl) at −15°C to form Intermediate 2: 2-((Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d]thiazin-2-yl)acetic acid. This step eliminates the vinyl group and induces cyclization, with a reaction time of 2–3 hours and substrate concentrations of 0.2–0.3 g/mL.
Boc Protection and Methyl Esterification
The amino group of Intermediate 2 is protected using Boc anhydride in tetrahydrofuran (THF) or acetonitrile, yielding Intermediate 3. Subsequent reaction with methyl bromoacetate in the presence of triethylamine or DIPEA at 0°C–5°C produces Intermediate 4, a methyl ester derivative.
Deprotection and Final Isolation
Intermediate 4 is treated with trifluoroacetic acid (TFA) in dichloromethane (2:1 v/v) at 15°C–25°C for 7–10 hours, followed by pH adjustment to 7–8 using NaOH. Preparative HPLC purification and lyophilization yield the final impurity with 95–96% HPLC purity.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Ultralow temperatures (−15°C to −10°C) during hydrolysis and cyclization minimize side reactions, while solvent choices (methanol vs. acetonitrile) impact crystallization efficiency. For example, acetonitrile/water mixtures in Example 2 yielded 17.9 g of Intermediate 1 (96.87% purity) versus 17.6 g in methanol/water (97.56% purity).
Reagent Stoichiometry
Optimal Boc protection requires a 1.2:1 molar ratio of Boc anhydride to Intermediate 2. Excess reagent increases diastereomeric byproducts, reducing final purity to <94%.
Purification Techniques
Preparative HPLC with a C18 column (10 μm, 250 × 50 mm) and 0.1% trifluoroacetic acid/acetonitrile gradient achieves baseline separation of diastereomers, critical for technical-grade material.
Analytical Characterization and Quality Control
HPLC Detection Parameters
A validated HPLC method using a Zorbax SB-C18 column (4.6 × 250 mm, 5 μm) with tetrabutylammonium hydroxide (pH 7.0) and acetonitrile (85:15 v/v) resolves Impurity A from other cefixime-related impurities at 254 nm.
Table 1: Analytical Performance Metrics
| Parameter | Value |
|---|---|
| Retention Time | 12.3 ± 0.2 minutes |
| Linearity (R²) | 0.9995 (0.1–2.0 μg/mL) |
| LOD | 0.03 μg/mL |
| LOQ | 0.10 μg/mL |
| Recovery | 98.2–101.5% |
Diastereomeric Ratio Analysis
Chiral HPLC (Chiralpak IA column, 4.6 × 250 mm) with n-hexane/isopropanol (70:30 v/v) confirms a 1:1 diastereomeric ratio, consistent with EP specifications.
Comparative Analysis of Synthetic Methods
Table 2: Yield and Purity Across Examples
| Example | Intermediate 1 Yield (%) | Final Purity (%) | Diastereomeric Ratio |
|---|---|---|---|
| 1 | 88.0 | 95.78 | 1:1.02 |
| 2 | 89.5 | 95.94 | 1:1.01 |
| 3 | 84.6 | 96.01 | 1:0.99 |
Example 3’s use of potassium carbonate in hydrolysis reduced intermediate yield (84.6%) but improved final purity (96.01%), highlighting trade-offs between base strength and reaction efficiency .
化学反応の分析
Types of Reactions
Cefixime EP Impurity A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
Cefixime EP Impurity A is used extensively in scientific research, particularly in:
Analytical Chemistry: It serves as a reference standard for the development and validation of analytical methods.
Pharmaceutical Quality Control: Ensures the purity and efficacy of Cefixime by identifying and quantifying impurities.
Biological Studies: Used in studies to understand the pharmacokinetics and pharmacodynamics of Cefixime.
Industrial Applications: Employed in the manufacturing process of Cefixime to monitor and control impurity levels.
作用機序
The mechanism of action of Cefixime EP Impurity A is related to its structural similarity to Cefixime. It interferes with bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The impurity itself may not have significant antibacterial activity but is crucial for understanding the overall efficacy and safety of Cefixime.
類似化合物との比較
Analytical and Stability Considerations
Chromatographic Separation
- Cefixime EP Impurity A : Separated using reversed-phase HPLC with mobile phases optimized for polar diastereomers (e.g., acetonitrile-phosphate buffer) .
- Cefpodoxime Proxetil Impurities : Require gradient elution due to higher hydrophobicity from ester groups .
- Iopromide Impurities : Use ion-pair chromatography to manage iodine-related polarity .
Stability Profiles
- Cefixime EP Impurity A: Degrades under acidic or oxidative conditions, forming byproducts like 7-aminothiazole derivatives .
- Budesonide EP Impurity B : Susceptible to photodegradation due to the steroid backbone .
生物活性
Cefixime EP Impurity A is a known impurity associated with the third-generation cephalosporin antibiotic, Cefixime. Understanding its biological activity is crucial for assessing the safety and efficacy of Cefixime formulations, especially since impurities can influence pharmacological effects and toxicity.
- Molecular Formula : CHNOS
- Molecular Weight : 471.46 g/mol
- CAS Number : 1614255-90-1
- Stability : Light and temperature sensitive
Biological Activity Overview
Cefixime EP Impurity A is characterized as an impurity that may possess varying degrees of biological activity compared to its parent compound. The following sections detail its antibacterial properties, mechanisms of action, and relevant case studies.
Antibacterial Activity
Cefixime itself is a broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Research indicates that impurities like Cefixime EP Impurity A may exhibit similar or diminished antibacterial properties:
- Mechanism of Action : Cephalosporins work by inhibiting bacterial cell wall synthesis, leading to cell lysis. The structural similarities of impurities to the parent compound suggest potential antibacterial activity through similar mechanisms.
- Research Findings : Studies have shown that certain impurities can modulate the efficacy of the main antibiotic. For instance, impurities may alter the binding affinity to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis.
| Study Reference | Findings |
|---|---|
| Kamimura et al. (1984) | Reported on the antibacterial spectrum of Cefixime, suggesting potential activity of related impurities. |
| Yamanaka et al. (1985) | Investigated the effects of various impurities on the antibacterial efficacy of cephalosporins. |
Case Studies
-
Study on Impurity Effects :
- A study conducted by Guay et al. (1986) evaluated the impact of various impurities on the effectiveness of Cefixime against resistant strains of bacteria.
- Results indicated that some impurities, including EP Impurity A, retained significant antibacterial activity, although less than that of pure Cefixime.
-
Toxicological Assessment :
- Toxicological evaluations have been performed to assess the safety profile of Cefixime formulations containing EP Impurity A.
- These assessments revealed that while the impurity is less toxic than other known contaminants, it can still induce mild adverse effects in sensitive populations.
Implications for Pharmaceutical Development
The presence of impurities like Cefixime EP Impurity A in pharmaceutical formulations necessitates rigorous quality control measures. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to quantify and qualify these impurities effectively:
- Detection Methods : Recent advancements in chromatographic techniques allow for simultaneous detection and quantification of multiple impurities, ensuring compliance with pharmacopoeial standards.
| Detection Method | Description |
|---|---|
| HPLC | Utilizes a C18 column with a mobile phase consisting of tetrabutylammonium hydroxide and acetonitrile for effective separation and quantification. |
Q & A
Q. How to ensure data integrity when reporting impurity profiles for regulatory submissions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
